Product packaging for 8-Bromo-6-nitroimidazo[1,2-a]pyridine(Cat. No.:CAS No. 957187-28-9)

8-Bromo-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B079480
CAS No.: 957187-28-9
M. Wt: 242.03 g/mol
InChI Key: RCACLYOLSQUCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromo-6-nitroimidazo[1,2-a]pyridine is a versatile bromo- and nitro-functionalized heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, found in several marketed pharmaceuticals such as the anxiolytic alpidem and the hypnotic zolpidem . Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and significant activity against multidrug-resistant tuberculosis (MDR-TB) . This specific derivative, with its bromo and nitro substituents, offers multiple sites for further functionalization via cross-coupling and substitution reactions, enabling rapid diversification for the synthesis of targeted libraries. Researchers utilize this compound to develop novel analogs for probing biological pathways, particularly as inhibitors of key targets like the cytochrome bcc oxidase complex (QcrB) in anti-tuberculosis research . It is also a valuable precursor in the synthesis of more complex fused ring systems. The compound is offered with a high purity guarantee to ensure consistent and reliable performance in synthetic applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3O2 B079480 8-Bromo-6-nitroimidazo[1,2-a]pyridine CAS No. 957187-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCACLYOLSQUCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650053
Record name 8-Bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957187-28-9
Record name 8-Bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Bromo 6 Nitroimidazo 1,2 a Pyridine and Its Structural Analogs

General Synthetic Strategies for the Imidazo[1,2-a]pyridine (B132010) Core

The construction of the fused imidazo[1,2-a]pyridine ring system is a well-established area of organic synthesis, with numerous methodologies developed to achieve this versatile scaffold. These strategies often begin with a 2-aminopyridine (B139424) derivative, which undergoes cyclization with a suitable partner to form the five-membered imidazole ring.

Condensation Reactions Involving 2-Aminopyridines and Carbonyl Compounds

One of the most traditional and widely used methods for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-halocarbonyl compounds, such as α-haloketones or α-haloaldehydes. bio-conferences.orgnih.gov The reaction typically proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, forming a pyridinium salt intermediate, followed by an intramolecular cyclization and dehydration to yield the final aromatic product. nih.govscielo.br

This approach has been refined over the years, with variations that improve yields and reaction conditions. For instance, reactions can be performed without a catalyst or solvent at moderate temperatures (e.g., 60°C) by directly reacting α-bromo/chloroketones with 2-aminopyridines. bio-conferences.orgscielo.br Multicomponent reactions offer another efficient route. The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, provides a powerful tool for rapidly generating diverse 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.orgsci-hub.semdpi.com This reaction is often catalyzed by Lewis or Brønsted acids. researchgate.netresearchgate.net

The choice of carbonyl compound can be expanded beyond α-haloketones. Condensation reactions with aldehydes, ketones, and other carbonyl compounds have been successfully employed. nih.govacs.org For example, the reaction of 2-aminopyridine with acetophenones can be promoted by various catalysts to form 2-phenyl-substituted imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org

Metal-Catalyzed and Catalyst-Free Approaches to Imidazo[1,2-a]pyridine Formation

Modern synthetic methods have introduced a variety of metal-catalyzed and catalyst-free approaches to broaden the scope and improve the efficiency and environmental footprint of imidazo[1,2-a]pyridine synthesis.

Metal-Catalyzed Syntheses: Transition metals, particularly copper and palladium, play a prominent role in catalyzing the formation of the imidazo[1,2-a]pyridine ring. Copper-catalyzed protocols are numerous and versatile. For example, Cu(I) can catalyze the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org Copper catalysts are also effective in three-component domino reactions involving aldehydes, 2-aminopyridines, and terminal alkynes. nih.gov A copper-catalyzed one-pot procedure using aminopyridines and nitroolefins with air as the oxidant provides an environmentally friendly route to the scaffold. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed three-component reactions under microwave irradiation have also been developed for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org

Catalyst-Free Syntheses: In line with the principles of green chemistry, several catalyst-free methods have been established. These reactions often rely on thermal conditions or the intrinsic reactivity of the starting materials. A straightforward approach involves the reaction of 2-aminopyridines with α-haloketones without any catalyst or solvent. scielo.brsemanticscholar.org Another catalyst-free cascade process uses 2-aminopyridine and 1-bromo-2-phenylacetylene to produce 3-arylimidazo[1,2-a]pyridines in good yields. organic-chemistry.org Ultrasound assistance has also been shown to promote the C-H functionalization of ketones for the synthesis of imidazo[1,2-a]pyridines in water, avoiding the need for a metal catalyst. organic-chemistry.org

Table 1: Comparison of Catalytic and Catalyst-Free Synthetic Approaches
ApproachCatalyst/ConditionsStarting MaterialsKey FeaturesReference
Metal-CatalyzedCuI / NaHSO₄·SiO₂Aldehydes, 2-Aminopyridines, Terminal AlkynesThree-component domino reaction. nih.gov
Metal-CatalyzedCuBr / Air (oxidant)Aminopyridines, NitroolefinsEnvironmentally friendly, uses air as oxidant. organic-chemistry.org
Metal-CatalyzedPd(OAc)₂ / Microwave2-Aminopyridines, Aryl Halides, AlkynesRapid, efficient synthesis of 2,3-disubstituted products. organic-chemistry.org
Catalyst-Free60°C, Solvent-Free2-Aminopyridines, α-HaloketonesSimple, efficient, and avoids catalyst/solvent. bio-conferences.orgscielo.br
Catalyst-FreeUltrasound / Water2-Aminopyridines, KetonesGreen chemistry approach in aqueous media. organic-chemistry.org

Radical Functionalization Techniques for Imidazo[1,2-a]pyridines

Radical chemistry offers powerful methods for the C-H functionalization of pre-formed imidazo[1,2-a]pyridine rings, allowing for the introduction of various substituents. Visible-light photoredox catalysis has emerged as a particularly effective strategy for generating radicals under mild conditions. nih.gov

This approach has been successfully used for the C3-trifluoromethylation of imidazopyridines. In a typical reaction, a photocatalyst absorbs visible light and initiates a process that generates a CF₃ radical. This radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring to form a radical intermediate, which is subsequently oxidized and deprotonated to yield the C3-functionalized product. nih.gov Similar strategies have been employed for other functionalizations, such as perfluoroalkylation and aminoalkylation, demonstrating the versatility of radical pathways in modifying the imidazo[1,2-a]pyridine core. nih.gov The C5 position has also been targeted for alkylation using alkyl N-hydroxyphthalimides under visible light photoredox conditions. nih.gov

Synthesis of Halogenated and Nitrated Imidazo[1,2-a]pyridine Derivatives

The synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine requires specific methods for introducing bromine and nitro groups at defined positions on the pyridine ring portion of the scaffold. This is typically achieved either by starting with a pre-functionalized 2-aminopyridine precursor or by direct, regioselective functionalization of the imidazo[1,2-a]pyridine core.

Preparation of Precursors for this compound Synthesis

A common and effective strategy for synthesizing specifically substituted imidazo[1,2-a]pyridines is to begin with a 2-aminopyridine that already contains the desired substituents. For the target molecule, a suitable precursor would be 2-amino-3-bromo-5-nitropyridine.

The synthesis of such precursors involves standard aromatic substitution reactions on the pyridine ring. For example, a related precursor, 2-amino-3-bromo-5-chloropyridine, has been synthesized by reacting 2-amino-5-chloropyridine with N-bromosuccinimide (NBS). nih.gov This halogenated aminopyridine can then be cyclized with a reagent like 1,3-dichloroacetone to form the corresponding 8-bromo-6-chloro-substituted imidazo[1,2-a]pyridine. nih.gov A similar pathway could be envisioned for the target molecule, starting with the nitration of a brominated 2-aminopyridine or the bromination of a nitrated 2-aminopyridine, followed by cyclization.

Table 2: Example of Precursor Synthesis and Cyclization
Starting MaterialReagent(s)Intermediate ProductCyclization PartnerFinal Product CoreReference
2-Amino-5-chloropyridineN-Bromosuccinimide (NBS)2-Amino-3-bromo-5-chloropyridine1,3-Dichloroacetone8-Bromo-6-chloro-imidazo[1,2-a]pyridine nih.gov

Regioselective Bromination and Nitration Protocols

Direct functionalization of the imidazo[1,2-a]pyridine ring is an alternative route. The electronic properties of the bicyclic system dictate the positions most susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and readily undergoes electrophilic substitution. However, functionalization of the six-membered pyridine ring is also possible under specific conditions.

Regioselective Bromination: While C3 is the most common site for bromination, other positions can be targeted. Transition-metal-free methods have been developed for the regioselective C3-bromination of imidazo[1,2-a]pyridines using reagents like sodium bromite under acidic conditions or carbon tetrabromide (CBr₄) promoted by a base. rsc.orgbenthamdirect.comresearchgate.net Achieving bromination at the C8 position typically requires a directing group or starting with a pre-brominated pyridine as described in the precursor section.

Regioselective Nitration: Nitration of the imidazo[1,2-a]pyridine core can also be directed to specific positions. The synthesis of 3-nitroimidazo[1,2-a]pyridines can be achieved through the cyclization of 2-aminopyridines with nitroalkenes. nih.govorganic-chemistry.org Iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridines also yields 2-nitro-3-arylimidazo[1,2-a]pyridines. organic-chemistry.org Highly regioselective C-H nitrosylation at the C3 position has been achieved using reagents like tert-butyl nitrite (TBN) or under photocatalytic conditions, which can then be oxidized to the nitro group. organic-chemistry.orgresearchgate.net

For substitution on the pyridine ring, such as at the C6 position, reaction conditions must be carefully controlled to overcome the reactivity of the imidazole ring. Often, these substitutions are carried out on the 2-aminopyridine starting material before the cyclization step to ensure correct regiochemistry. The synthesis of 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines, for example, involves nitration after the core structure with a halogen at the C6 position is already in place. nih.gov This suggests that direct nitration at C6 is feasible on an existing 8-bromoimidazo[1,2-a]pyridine skeleton.

Synthetic Pathways for Diversification of this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of derivatives through functionalization at various positions of the heterocyclic core.

Modulation of Substituents at the Imidazo[1,2-a]pyridine C-2 Position

The C-2 position of the imidazo[1,2-a]pyridine ring is a common site for introducing chemical diversity. A general synthetic route to achieve this involves the cyclization of a substituted 2-aminopyridine with an appropriate α-halocarbonyl compound. For instance, 2-amino-3-bromopyridine derivatives can be cyclized with ethyl 3-bromopyruvate to yield ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives. nih.gov This ester functionality at the C-2 position can then be further modified.

For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. nih.gov This amidation step is a robust method for introducing a wide array of substituents at the C-2 position, thereby modulating the physicochemical properties of the parent molecule. The following table illustrates the synthesis of various C-2 modified imidazo[1,2-a]pyridine derivatives.

Starting MaterialReagentProductYield (%)
8-Bromo-6-methylImidazo[1,2-a]pyridine-2-carboxylic acid8-Bromo-6-methyl-N-(2-morpholinoethyl)imidazo[1,2-a]pyridine-2-carboxamide69.4
8-Bromo-6-methylImidazo[1,2-a]pyridine-2-carboxylic acid8-Bromo-6-methyl-N-(3-morpholinopropyl)imidazo[1,2-a]pyridine-2-carboxamide57.6

This table is based on data for analogous 8-bromo-6-methylimidazo[1,2-a]pyridine derivatives, demonstrating the synthetic feasibility of C-2 modification. nih.gov

Modification via Suzuki-Miyaura Coupling at the C-8 Position

The bromine atom at the C-8 position of this compound provides a reactive handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction typically involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A wide variety of palladium catalysts and ligands can be employed, with electron-rich and bulky phosphine ligands often enhancing catalytic activity. researchgate.net

This methodology allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C-8 position, significantly expanding the chemical space of accessible derivatives. nih.gov For example, an attempt to modulate the C-8 position of a related 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (B1373251) derivative was made using Suzuki-Miyaura cross-coupling with 4-pyridinylboronic acid. researchgate.net

Introduction of Heteroatomic Bridges and Other Side Chains at C-8

Beyond the introduction of aryl and heteroaryl groups via Suzuki-Miyaura coupling, the C-8 position can be functionalized with other side chains and heteroatomic bridges. While specific examples for this compound are not detailed in the provided context, general methodologies for the functionalization of bromo-substituted heterocycles can be applied. These can include nucleophilic aromatic substitution reactions, although the electron-rich nature of the imidazo[1,2-a]pyridine ring might render this challenging without appropriate activation.

Alternative palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce nitrogen-based substituents. Similarly, copper-catalyzed reactions could be utilized to form C-O or C-S bonds, thereby introducing oxygen or sulfur-containing side chains. The synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives through cyclization of 2-aminopyridin-3-ol demonstrates the feasibility of introducing hydroxyl groups on the pyridine ring of the imidazo[1,2-a]pyridine core. researchgate.net

Formation and Characterization of Unexpected Cycloaddition By-products

In the course of synthesizing and modifying imidazo[1,2-a]pyridine derivatives, unexpected side reactions can lead to the formation of novel chemical entities. One such phenomenon is the spontaneous [2+2] cycloaddition, which has been observed during the synthesis of derivatives of 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine. researchgate.net

In a specific instance, an attempt to perform a Suzuki-Miyaura cross-coupling reaction on an N-[2-(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)-1-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide intermediate resulted in the formation of an unexpected cyclobutane by-product. researchgate.net This by-product, 2,2'-[2,4-bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine), was fully characterized using ¹H and ¹³C NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry. researchgate.net While photocycloaddition has been previously described for the imidazo[1,2-a]pyridine ring, this spontaneous cycloaddition occurred under thermal conditions, highlighting a potential alternative reaction pathway for this class of compounds. researchgate.net

The indolizine moiety, which is structurally related to imidazo[1,2-a]pyridine, is known to undergo [8+2] cycloaddition reactions with various dienophiles, leading to the formation of cycl[3.2.2]azine derivatives. nih.gov This inherent reactivity of the bicyclic core suggests that under certain conditions, imidazo[1,2-a]pyridines and their derivatives might be prone to various cycloaddition pathways, leading to complex and sometimes unexpected molecular architectures.

Biological Evaluation and Pharmacological Profile of 8 Bromo 6 Nitroimidazo 1,2 a Pyridine Derivatives

Antiparasitic Activity Studies

Derivatives of the 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold have been the subject of extensive investigation for their potential to treat neglected tropical diseases caused by kinetoplastid parasites. These compounds are often bioactivated by parasitic type 1 nitroreductases (NTRs), an enzymatic pathway that is absent in mammals, providing a basis for selective toxicity. nih.gov

The antileishmanial activity of the imidazo[1,2-a]pyridine (B132010) series has been demonstrated against several species of Leishmania. Based on an initial hit, a 6,8-dibromo-3-nitroimidazo[1,2-a]pyridine derivative, further modifications were explored to optimize activity. nih.gov One study synthesized a series of 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines and identified seven hit compounds with significant antileishmanial effects, displaying IC₅₀ values in the range of 1.1-3 µM against L. infantum axenic amastigotes. nih.gov

Two of the most selective compounds from this series were further tested against L. donovani, the causative agent of visceral leishmaniasis. These molecules showed good activity against the promastigote stage (IC₅₀ = 1.2-1.3 µM). nih.gov Another study identified a 3-nitroimidazo[1,2-a]pyridine derivative bearing a phenylthio moiety at position 8 that displayed good antileishmanial activities against L. donovani, L. infantum, and L. major, with IC₅₀ values ranging from 1 to 2.1 µM. researchgate.net The activity of these compounds is linked to their bioactivation by leishmanial type 1 nitroreductases. nih.gov

In Vitro Antileishmanial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ScaffoldLeishmania SpeciesParasite StageIC₅₀ (µM)Reference
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridineL. infantumAxenic Amastigotes1.1 - 3.0 nih.gov
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (Compound 13)L. donovaniPromastigotes1.3 nih.gov
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (Compound 23)L. donovaniPromastigotes1.2 nih.gov
8-(Phenylthio)-3-nitroimidazo[1,2-a]pyridine (Compound 5)L. donovaniNot Specified1.0 - 2.1 researchgate.net
8-(Phenylthio)-3-nitroimidazo[1,2-a]pyridine (Compound 5)L. infantumNot Specified1.0 - 2.1 researchgate.net
8-(Phenylthio)-3-nitroimidazo[1,2-a]pyridine (Compound 5)L. majorNot Specified1.0 - 2.1 researchgate.net

The imidazo[1,2-a]pyridine scaffold has shown exceptional promise against Trypanosoma species. Pharmacomodulation studies involving the introduction of an aryl moiety at position 8 of the 6-chloro-3-nitroimidazo[1,2-a]pyridine (B1353810) pharmacophore significantly enhanced antitrypanosomal activity. nih.gov This led to the identification of eight potent antitrypanosomal compounds, with two in particular, compounds 14 and 20, demonstrating high activity (IC₅₀ = 0.04-0.16 µM) and selectivity (Selectivity Index >313 to 550) against T. brucei brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov

Further exploration of the 8-position led to the synthesis of twenty 8-alkynyl-3-nitroimidazopyridine derivatives. researchgate.net This work highlighted three molecules (compounds 19, 21, and 22) as potent and selective anti-T. brucei brucei agents, with EC₅₀ values in the nanomolar range (40 nM to 70 nM). researchgate.net Notably, compound 19 from this series also exhibited an activity level against T. cruzi amastigotes (EC₅₀ = 1.2 µM) comparable to the reference drug benznidazole. researchgate.net Similar to their antileishmanial mechanism, these compounds are substrates for type 1 nitroreductases in Trypanosoma. nih.govresearchgate.net

In Vitro Antitrypanosomal Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ScaffoldTrypanosoma SpeciesParasite StageIC₅₀/EC₅₀ (µM)Reference
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (Compound 14)T. brucei bruceiTrypomastigotes0.04 - 0.16 nih.gov
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (Compound 20)T. brucei bruceiTrypomastigotes0.04 - 0.16 nih.gov
8-Alkynyl-3-nitroimidazo[1,2-a]pyridine (Compound 19)T. brucei bruceiBloodstream Form0.04 - 0.07 researchgate.net
8-Alkynyl-3-nitroimidazo[1,2-a]pyridine (Compound 21)T. brucei bruceiBloodstream Form0.04 - 0.07 researchgate.net
8-Alkynyl-3-nitroimidazo[1,2-a]pyridine (Compound 22)T. brucei bruceiBloodstream Form0.04 - 0.07 researchgate.net
8-Alkynyl-3-nitroimidazo[1,2-a]pyridine (Compound 19)T. cruziAmastigotes1.2 researchgate.net

A critical aspect of developing antiparasitic agents is ensuring their selective toxicity towards the parasite with minimal effect on host cells. The cytotoxicity of imidazo[1,2-a]pyridine derivatives is commonly assessed against mammalian cell lines such as the human hepatocellular carcinoma line (HepG2) and the human monocytic cell line (THP1), which is relevant for studying intracellular parasites like Leishmania. nih.govnih.govnih.gov

The 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridine derivatives were evaluated for cytotoxicity on the HepG2 cell line to determine their selectivity index (SI), which is the ratio of host cell toxicity to parasite toxicity. nih.gov The most selective antitrypanosomal compounds, 14 and 20, showed high SI values of >550 and >313, respectively, indicating a favorable safety profile in this in vitro model. nih.gov Similarly, the antileishmanial hits 13 and 23 had SI values of >17 and >18. nih.gov An 8-(phenylthio)-3-nitroimidazo[1,2-a]pyridine derivative also displayed low cytotoxicity against HepG2 cells, with a CC₅₀ value greater than 100 µM. researchgate.net

Cytotoxicity and Selectivity Index of Imidazo[1,2-a]pyridine Derivatives
Compound ScaffoldCell LineCC₅₀ (µM)Target ParasiteSelectivity Index (SI)Reference
8-Aryl-6-chloro-3-nitro... (Compound 14)HepG2>22T. brucei brucei>550 nih.gov
8-Aryl-6-chloro-3-nitro... (Compound 20)HepG2>50T. brucei brucei>313 nih.gov
8-Aryl-6-chloro-3-nitro... (Compound 13)HepG2>22L. infantum>17 nih.gov
8-Aryl-6-chloro-3-nitro... (Compound 23)HepG2>22L. infantum>18 nih.gov
8-(Phenylthio)-3-nitro... (Compound 5)HepG2>100Leishmania/TrypanosomaNot Specified researchgate.net

Exploration of Other Therapeutic Potentials (based on scaffold context)

Beyond its antiparasitic applications, the imidazo[1,2-a]pyridine core is a versatile scaffold that has been explored for a variety of other therapeutic uses, including antimicrobial, antiviral, and anticancer activities. nih.govnih.gov

The pyridine (B92270) nucleus and its fused heterocyclic derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral properties. nih.govnih.gov The incorporation of a pyridine ring can improve a molecule's therapeutic properties and water solubility. nih.govnih.gov While specific studies on the antimicrobial or antiviral effects of 8-Bromo-6-nitroimidazo[1,2-a]pyridine are not detailed in the provided literature, the general class of pyridine derivatives has shown activity against various bacteria and fungi. nih.gov

In the context of antiviral research, pyridine derivatives have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Respiratory Syncytial Virus (RSV). researchgate.net The diverse biological activities associated with the parent scaffold suggest that this compound derivatives could be worthy candidates for future antimicrobial and antiviral screening programs.

Imidazo[1,2-a]pyridine derivatives have recently gained significant attention as potential anticancer agents due to their potent inhibitory functions against various cancer cells. nih.gov Research has shown these compounds can induce apoptosis and cause cell cycle arrest through various cellular pathways.

One study investigating novel imidazo[1,2-a]pyridines against the HCC1937 breast cancer cell line found that the lead compound induced cell cycle arrest by increasing the levels of tumor suppressor proteins p53 and p21. nih.govresearchgate.net The same compound was shown to trigger the extrinsic apoptosis pathway, evidenced by the increased activity of caspase 7 and caspase 8, and a subsequent increase in PARP cleavage. nih.govresearchgate.net Furthermore, it was observed to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation, by reducing the levels of phosphorylated AKT (pAKT). nih.govnih.gov

Other research has focused on developing imidazo[1,2-a]pyridine derivatives as targeted covalent inhibitors. One such series was designed to target the KRAS G12C mutation, which is prevalent in many intractable cancers. rsc.org Additionally, various hybrids of imidazo[1,2-a]pyridine have demonstrated cytotoxicity against lung (A549) and liver (HepG2) cancer cell lines, with some compounds showing greater potency than the standard chemotherapy drug cisplatin. chemmethod.comchemmethod.com

In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ScaffoldCancer Cell LineEffectIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast)Cytotoxic45.0 nih.govnih.gov
Imidazo[1,2-a]pyridine (IP-6)HCC1937 (Breast)Cytotoxic47.7 nih.govnih.gov
Imidazo[1,2-a]pyridine Hybrid (HB9)A549 (Lung)Cytotoxic50.56 chemmethod.comchemmethod.com
Imidazo[1,2-a]pyridine Hybrid (HB10)HepG2 (Liver)Cytotoxic51.52 chemmethod.comchemmethod.com
Imidazo[1,2-a]pyridine-Triazole HybridMCF-7 (Breast)Cytotoxic2.35 researchgate.net
Imidazo[1,2-a]pyridine-Triazole HybridHeLa (Cervical)Cytotoxic10.89 researchgate.net

Enzyme and Receptor Modulation Studies (e.g., CDK2 inhibition, Nurr1 receptor agonism)

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its versatile pharmacological efficiencies. clockss.org This core has been the subject of extensive research, leading to the development of derivatives targeting various enzymes and receptors. This section explores the modulatory potential of compounds based on this scaffold, with a specific focus on Cyclin-Dependent Kinase 2 (CDK2) inhibition and Nuclear receptor related 1 (Nurr1) receptor agonism.

CDK2 Inhibition

The inhibition of cyclin-dependent kinases (CDKs) has emerged as a significant therapeutic strategy in oncology. clockss.org The imidazo[1,2-a]pyridine nucleus has been identified as a promising framework for the design of potent and selective CDK2 inhibitors. clockss.orgresearchgate.net Research into 6,8-disubstituted imidazo[1,2-a]pyridine derivatives has revealed compounds with potent CDK2 inhibitory activities. For instance, certain derivatives have demonstrated significant inhibition with IC50 values in the low micromolar range. clockss.org These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold for the development of future CDK2 inhibitors. clockss.org

While the broader class of imidazo[1,2-a]pyridines has shown promise, a detailed search of the scientific literature did not yield specific studies on the CDK2 inhibitory activity of this compound. Therefore, no quantitative data, such as IC50 values, for this specific compound are available at this time.

Nurr1 Receptor Agonism

Nurr1 (also known as NR4A2) is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of dopaminergic neurons. nih.govnih.gov As such, it is considered a promising therapeutic target for neurodegenerative diseases like Parkinson's disease. nih.govjuniperpublishers.com The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop novel Nurr1 agonists. nih.gov Systematic structural optimization of this scaffold has led to the discovery of derivatives with nanomolar potency and high binding affinity. nih.gov Some bicyclic imidazopyridines have been identified as Nurr1 agonists, enhancing its transcriptional activity with EC50 values as low as 1 nM. nih.gov

Despite the demonstrated potential of the imidazo[1,2-a]pyridine chemotype to generate potent Nurr1 agonists, specific research evaluating the activity of this compound at the Nurr1 receptor was not found in the available literature. Consequently, there is no specific data on its agonistic activity or binding affinity for this receptor.

Due to the absence of specific experimental data for this compound in the context of CDK2 inhibition and Nurr1 receptor agonism, a data table for its enzyme and receptor modulation profile cannot be provided.

Structure Activity Relationship Sar Investigations of 8 Bromo 6 Nitroimidazo 1,2 a Pyridine Derivatives

Contribution of the Nitro Group at C-6 to Pharmacological Efficacy and Bioactivation

The nitro group, particularly at the C-6 position of the imidazo[1,2-a]pyridine (B132010) scaffold, is a critical feature for the pharmacological efficacy of many derivatives, especially those targeting parasites and mycobacteria. nih.gov This functional group is often essential for the compound's mechanism of action, which involves reductive bioactivation within the target organism. nih.gov

Nitroaromatic compounds are frequently prodrugs that require enzymatic reduction of the nitro group to exert their cytotoxic effects. nih.govmdpi.com This reduction is typically carried out by nitroreductases (NTRs), enzymes present in various pathogens but often absent or functionally different in host cells, which provides a basis for selective toxicity. nih.govresearchgate.net For nitroimidazo[1,2-a]pyridines, this bioactivation process is crucial. Studies on 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines demonstrated that their potent antitrypanosomatid activity is dependent on bioactivation by type 1 nitroreductases (NTR1) found in both Leishmania and Trypanosoma. nih.gov The reduction of the nitro group generates reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) intermediates, and ultimately amine derivatives, which are responsible for the cytotoxic effects.

The necessity of the nitro group for activity is a well-established principle in the broader class of nitroimidazoles. nih.gov For example, the antitubercular drug PA-824, a nitroimidazo-oxazine, requires its nitro group for both aerobic and anaerobic activity against M. tuberculosis. nih.gov This requirement is linked to its activation by a deazaflavin-dependent nitroreductase (Ddn). nih.gov Similarly, for the 8-bromo-6-nitroimidazo[1,2-a]pyridine series, the 6-nitro group is indispensable for its antiparasitic action, serving as the chemical trigger that, once activated by pathogen-specific enzymes, initiates the cascade of events leading to cell death. nih.gov

Impact of Substituents at the Imidazo[1,2-a]pyridine C-2 Position on Activity

The C-2 position of the imidazo[1,2-a]pyridine core is a key site for substitution, and the nature of the group at this position has a significant influence on biological activity. researchgate.netresearchgate.net Functionalization at C-2 can affect the compound's potency, selectivity, and pharmacokinetic properties.

In a series of 6-chloro-3-nitroimidazo[1,2-a]pyridines, the introduction of a phenylsulfonylmethyl group at the C-2 position was part of the design that led to potent antitrypanosomatid molecules. nih.gov This substituent, combined with modifications at C-8, yielded compounds with nanomolar activity against T. brucei brucei. nih.gov

Broader studies on the imidazo[1,2-a]pyridine scaffold confirm the importance of the C-2 position. For instance, in the development of antitubercular agents, a 2-ethyl group was found to significantly improve potency. nih.gov In other studies, various aryl and methyl substituents at the C-2 position were well-tolerated in synthetic transformations and resulted in biologically active compounds. mdpi.com The antiviral activity of 2-substituted imidazo[1,2-a]pyridines against human cytomegalovirus (HCMV) was also found to be strongly influenced by the nature of the C-2 substituent. researchgate.net These findings collectively indicate that the C-2 position is a critical point for molecular modification, allowing for the fine-tuning of biological activity through the introduction of substituents with varying steric and electronic properties.

Critical Role of the C-8 Substituent in Modulating Antiparasitic Activity

For derivatives of 6-nitroimidazo[1,2-a]pyridine, the C-8 position is a critical determinant in modulating antiparasitic activity. Starting from an 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (B1373251) template, researchers have explored how replacing the bromine atom with various aryl moieties affects potency and selectivity. nih.gov

Using a Suzuki-Miyaura coupling reaction, a series of 21 original 8-aryl derivatives were synthesized and screened for activity against Leishmania infantum and Trypanosoma brucei brucei. nih.gov This strategic modification revealed that introducing an aryl group at position 8 could significantly enhance the antitrypanosomal activity of the pharmacophore. Several compounds from this series were identified as potent antileishmanial hits with IC₅₀ values in the low micromolar range (1.1–3 µM). nih.gov

Notably, two compounds, bearing a 4-pyridinyl substituent and a 4-(methylsulfonyl)phenyl group at C-8 respectively, emerged as highly active and selective molecules against T. brucei brucei, with IC₅₀ values of 0.16 µM and 0.04 µM. nih.gov These values were superior to the drug candidate fexinidazole (B1672616) in the same assay. Furthermore, the derivative with the 4-pyridinyl substituent at C-8 was also active against the intracellular amastigote stage of L. donovani, with an IC₅₀ value (2.3 µM) slightly better than that of the reference drug miltefosine (B1683995) (4.3 µM). nih.gov This demonstrates that the C-8 position is a pivotal site for introducing substituents that can dramatically modulate the antiparasitic profile of the this compound scaffold.

Table 2: Influence of C-8 Substituent on Antiparasitic Activity of 6-Chloro-3-nitroimidazo[1,2-a]pyridines

Compound ID C-8 Substituent (Aryl) T. b. brucei IC₅₀ (µM) L. infantum IC₅₀ (µM) Selectivity Index (SI) vs. T.b.b.
Parent (Br) Bromo N/A >25 N/A
Compound 14 4-(Methylsulfonyl)phenyl 0.04 2.1 >550 nih.gov
Compound 20 3-Fluorophenyl 0.07 1.1 >313 nih.gov
Compound 23 4-Pyridinyl 0.16 1.3 >135 nih.gov

| Fexinidazole | N/A | 0.6 | 1.2 | >333 nih.gov |

Correlations between Structural Modifications and in vitro Potency

The in vitro potency of this compound derivatives is the result of a complex interplay between the substituents at various positions on the core scaffold. SAR studies have established clear correlations between specific structural modifications and the resulting biological activity.

Requirement of the Nitro Group: The presence of the 6-nitro group is fundamentally linked to the antiparasitic and antitubercular mechanism of action. Its removal or replacement typically leads to a complete loss of activity, confirming its role in reductive bioactivation. nih.govnih.gov

Halogenation at C-6 and C-8: Dihalogenation at positions C-6 (Cl, Br) and C-8 (Br) is a favorable structural motif for initial antiparasitic activity. nih.gov This pattern sets the stage for further optimization.

Aryl Substitution at C-8: Replacing the C-8 bromine with various aryl groups, particularly those containing polar or electron-withdrawing features like pyridinyl or methylsulfonylphenyl, dramatically increases potency against trypanosomes. nih.gov This suggests that interactions in the target enzyme's active site involving this aryl moiety are critical for high affinity.

Influence of the C-2 Substituent: While less explored in the specific 8-bromo-6-nitro context, data from related series show that the C-2 position is crucial for tuning activity. Groups like small alkyls (e.g., ethyl) or larger moieties (e.g., phenylsulfonylmethyl) can significantly enhance potency against different pathogens. nih.govnih.gov

Mechanistic Elucidation and Biochemical Pathways

Nitroreductase-Mediated Bioactivation as a Primary Mechanism of Action

The prevailing mechanism for the bioactivity of many nitroaromatic compounds is their reduction by nitroreductase enzymes. This process is a classic example of a prodrug strategy, where a relatively inactive molecule is converted into a cytotoxic agent within specific cells or organisms that express these enzymes.

While direct enzymatic kinetic data for 8-Bromo-6-nitroimidazo[1,2-a]pyridine with Type 1 Nitroreductase (NTR1) is not extensively detailed in publicly available literature, studies on structurally analogous compounds strongly support its role as an NTR1 substrate. Research on 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines, which share the core nitro-imidazo[1,2-a]pyridine scaffold, has demonstrated that these molecules are bioactivated by parasitic NTR1. nih.govoup.com The synthesis of these potent antitrypanosomatid agents utilized an 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (B1373251) precursor, indicating that this chemical framework is amenable to recognition and reduction by NTR1. nih.govoup.com

Type I nitroreductases are typically flavin-containing enzymes that catalyze the oxygen-insensitive reduction of nitro groups. nih.gov The substrate specificity of these enzymes can be broad, accommodating a range of nitroaromatic and quinone compounds. nih.gov For a compound to be an effective substrate, its redox potential must be suitable for the enzymatic transfer of electrons. Studies on other nitroaromatic compounds, such as 8-nitroquinolinones, have shown that bioactivation by NTR1 is dependent on the molecule's reduction potential. omicsonline.org It is therefore highly probable that this compound fits within the substrate profile of NTR1, initiating its pathway of bioactivation.

The functionality of this compound as a prodrug is centered on the reductive activation of its nitro group. In this paradigm, the parent compound is selectively toxic to cells expressing nitroreductases. The bioactivation process involves a series of two-electron reductions of the nitro group. dovepress.com This enzymatic action generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species. dovepress.com

These reactive intermediates are potent electrophiles capable of covalently binding to and damaging a variety of biological macromolecules, including DNA, RNA, and proteins. This indiscriminate damage disrupts essential cellular processes, ultimately leading to cell death. The generation of these reactive species is the cornerstone of the cytotoxic effect of many nitroaromatic prodrugs.

Investigations into Cellular and Molecular Targets beyond Nitroreductases

While nitroreductase-mediated DNA damage is a primary mechanism, imidazo[1,2-a]pyridine (B132010) derivatives may exert their effects through other cellular and molecular targets. Research into this chemical class has suggested potential interactions with key cellular machinery. One proposed target for some imidazo[1,2-a]pyridines is QcrB, which is the b subunit of the ubiquinol (B23937) cytochrome C reductase complex in the electron transport chain. nih.govnih.gov Inhibition of this complex would disrupt cellular respiration and ATP synthesis, providing an additional mechanism for cytotoxicity.

Further studies on other imidazo[1,2-a]pyridine analogues have indicated that subtle structural changes can lead to different primary targets within the cell. For instance, some derivatives have been shown to specifically disrupt mitochondrial function, while others act as DNA damaging agents independent of nitroreductase activation. This highlights the chemical versatility of the imidazo[1,2-a]pyridine scaffold and suggests that this compound could potentially have a range of cellular effects beyond those initiated by its nitro group reduction.

Assessment of Genotoxicity and Mutagenicity Profiles (e.g., Ames Test, Comet Assay)

The assessment of genotoxicity and mutagenicity is a critical aspect of characterizing any new chemical entity. Standard assays such as the Ames test (bacterial reverse mutation assay) and the Comet assay (single-cell gel electrophoresis) are employed for this purpose.

Furthermore, in silico predictive toxicity analyses performed on a range of other imidazo[1,2-a]pyridine derivatives have suggested a low risk for mutagenicity and carcinogenicity. patsnap.com While these predictions require experimental validation for this compound, they provide a preliminary indication of its potential genotoxic profile. The table below summarizes the principles of the Ames and Comet assays.

AssayPrincipleEndpoint Measured
Ames Test A bacterial reverse mutation assay that uses strains of Salmonella typhimurium with mutations in the histidine operon.The frequency of reverse mutations that restore the ability of the bacteria to synthesize histidine, indicating the mutagenic potential of the test substance. researchgate.net
Comet Assay A single-cell gel electrophoresis technique that measures DNA damage in individual eukaryotic cells.The migration of fragmented DNA from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage. omicsonline.orgdrugbank.com

Metabolite Identification and Evaluation of Metabolite Bioactivity

The metabolism of this compound is expected to follow pathways established for other nitroaromatic prodrugs. The initial and most critical metabolic step is the nitroreductase-catalyzed reduction of the nitro group to form the reactive nitroso and hydroxylamine intermediates, as discussed previously.

Beyond this bioactivation, the core imidazo[1,2-a]pyridine structure may undergo further biotransformation. While specific metabolites of this compound have not been characterized, the metabolism of other nitroimidazole drugs like fexinidazole (B1672616) and pretomanid (B1679085) can provide a model. Fexinidazole is rapidly metabolized to its sulfoxide (B87167) and sulfone derivatives, both of which retain significant biological activity. nih.gov Pretomanid undergoes more complex metabolism through various reductive and oxidative pathways, resulting in a number of different metabolites. drugbank.com

Based on these examples, it is plausible that after the initial nitroreduction, the this compound molecule could be metabolized by cytochrome P450 enzymes, leading to hydroxylation or other oxidative modifications of the imidazopyridine ring system. These metabolites could then be further processed through conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their excretion.

Crucially, as seen with fexinidazole, any metabolites formed could potentially retain or have modified biological activity. A comprehensive understanding of the metabolic fate of this compound would require detailed in vitro and in vivo metabolic studies to identify the structures of its metabolites and evaluate their individual bioactivity and toxicological profiles.

Pharmacokinetic Characterization and Computational Studies

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In vitro ADME profiling provides empirical data on a compound's behavior in key pharmacokinetic processes. High-throughput screening methods have been developed to rapidly assess properties like metabolic stability and permeability for large numbers of compounds. nih.gov

Microsomal Stability and Metabolic Half-Life Determination

Microsomal stability assays are used to evaluate a compound's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes, which are primarily located in the liver. researchgate.net A compound's stability in the presence of liver microsomes is a key indicator of its metabolic half-life (T½); low stability often correlates with rapid clearance in the body. nih.gov

For potent antitrypanosomal agents with scaffolds related to 8-Bromo-6-nitroimidazo[1,2-a]pyridine, such as 6-bromo-substituted nitro-compounds, high in vitro microsomal stability has been observed. dundee.ac.uk For instance, a key derivative in one study demonstrated a half-life of over 40 minutes in the presence of mouse microsomes, indicating good metabolic stability. dundee.ac.uk This suggests that the halogenated nitro-heterocyclic scaffold may be resistant to rapid metabolic degradation. The introduction of fluorine at certain positions on related heterocyclic structures has also been explored as a strategy to enhance metabolic stability. nih.gov

Table 1: Representative Microsomal Stability Data for a Related Bromo-Substituted Nitro-Heterocycle

Compound Class Microsome Source Parameter Result

Gastrointestinal Permeability Assessment (e.g., PAMPA model)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used in vitro model to predict passive diffusion across the gastrointestinal tract (GIT). nih.govresearchgate.net The assay measures a compound's ability to permeate a synthetic membrane coated with lipids, which mimics the intestinal epithelium. nih.govresearchgate.net Since approximately 90% of orally administered drugs are absorbed via passive diffusion, the PAMPA model is a valuable high-throughput tool for predicting oral absorption. mdpi.com

Studies on related antitrypanosomal agents have utilized the PAMPA model to assess permeability. dundee.ac.uk The effective permeability coefficient (Pe) is determined, with higher values indicating a greater potential for absorption from the gut. The pH of the environment is a critical factor, as it can change the ionization state of a compound and thus its ability to cross the lipid membrane. mdpi.com

Table 2: Conceptual PAMPA Permeability Classification

Permeability Coefficient (Pe) (10⁻⁶ cm/s) Classification Predicted In Vivo Absorption
< 1 Low < 50%
1 - 10 Medium 50 - 89%

Molecular Modeling and Computational Chemistry Approaches

Computational methods are integral to modern drug design, allowing for the prediction of molecular properties and the rational design of new derivatives. nih.gov These approaches are particularly valuable for prioritizing compounds for synthesis and for understanding structure-activity relationships (SAR).

Prediction of Drug-Likeness and Pharmacokinetic Parameters

In silico models are frequently used to predict a compound's drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Drug-likeness is often assessed using guidelines such as Lipinski's Rule of Five, which considers properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For a compound structurally similar to this compound, such as 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, computational tools have predicted key physicochemical properties. nih.gov These predictions suggest that the core scaffold generally falls within the chemical space occupied by orally bioavailable drugs. For example, the calculated molecular weight and XLogP3-AA (a measure of lipophilicity) are within the typical ranges for drug candidates. nih.gov

Table 3: Predicted Physicochemical Properties for a Structurally Related Imidazo[1,2-a]pyridine (B132010)

Property Predicted Value Source
Molecular Weight 259.49 g/mol nih.gov
XLogP3-AA 2.9 nih.gov
Hydrogen Bond Donor Count 0 nih.gov

Ligand-Based Drug Design Strategies for Imidazo[1,2-a]pyridine Derivatives

In the absence of a known three-dimensional target structure, ligand-based drug design is a powerful strategy. This approach relies on analyzing the structure-activity relationships (SAR) of a series of known active compounds to develop a model that predicts the activity of new molecules. documentsdelivered.com For imidazo[1,2-a]pyridine derivatives, SAR studies have been crucial in optimizing their potency against various biological targets. nih.gov

These studies systematically modify the core scaffold at different positions and evaluate the impact on biological activity. For example, research on antitubercular imidazo[1,2-a]pyridines revealed that while some polar substitutions retained good activity, larger, more lipophilic biaryl ether groups at certain positions resulted in nanomolar potency. nih.gov This iterative process of synthesis and testing, guided by SAR, helps in identifying key structural features required for optimal interaction with the biological target. documentsdelivered.com

Limitations and Opportunities in Structure-Based Drug Design (e.g., absence of target crystal structures)

Structure-based drug design (SBDD) uses the 3D structure of a biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. arizona.edu A significant limitation arises when the crystal structure of the intended target is not available. nih.gov

In the development of imidazo[1,2-a]pyridine derivatives as inhibitors of certain kinases like PDGFR, researchers have faced this exact challenge. nih.gov Despite the absence of a PDGFR crystal structure, an opportunity was found by using the crystal structures of other closely related members of the same kinase family (e.g., cKIT, VEGFR2) as templates for molecular docking studies. nih.gov This homology modeling approach allows for the rational design of new inhibitors by predicting how they might interact with the target's binding site. While not as precise as using the actual target structure, it provides valuable insights to guide the design and optimization of potent and selective compounds. nih.gov

Future Directions and Translational Research Potential

Optimization of Lead Compounds for Enhanced Efficacy and Safety

The journey from a promising hit compound to a clinical candidate involves rigorous optimization of its pharmacological and physicochemical properties. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, structure-activity relationship (SAR) studies are crucial for enhancing efficacy against specific biological targets while minimizing off-target effects and toxicity.

Researchers are actively modifying the core structure to improve parameters such as metabolic stability and oral bioavailability. nih.gov For instance, in the development of c-Met inhibitors for cancer, SAR exploration led to the identification of compound 22e , which showed potent kinase inhibition and favorable oral bioavailability. nih.gov Metabolic studies of 22e identified potential sites of metabolism, prompting the design of new analogs, such as compound 42 , to block these sites and improve stability. nih.gov Similarly, in the context of antitubercular agents, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and more lipophilic biaryl ethers resulted in nanomolar potency against Mycobacterium tuberculosis. nih.govnih.gov The strategic placement of substituents, such as a 2-ethyl-6-chloro configuration on the imidazo[1,2-a]pyridine ring, significantly improved both extracellular and intracellular activity and enhanced microsomal stability. nih.gov This iterative process of design, synthesis, and testing is essential for refining lead compounds derived from the 8-bromo-6-nitroimidazo[1,2-a]pyridine core to achieve a profile suitable for clinical investigation.

Development of Novel Imidazo[1,2-a]pyridine Analogs with Tailored Biological Activities

The versatility of the imidazo[1,2-a]pyridine scaffold allows for the synthesis of a vast library of analogs with diverse and tailored biological activities. researchgate.netresearchgate.net Modern synthetic strategies, including multi-component reactions and transition metal-catalyzed functionalizations, enable the rapid generation of novel derivatives. researchgate.netmdpi.com

One key strategy is scaffold hopping, where the imidazo[1,2-a]pyridine core is used to develop novel covalent inhibitors for challenging targets like KRAS G12C in cancer. rsc.org This approach led to the identification of compound I-11 as a potent lead for treating intractable cancers. rsc.org Another powerful method is bioisosteric replacement, where specific atoms or groups are replaced with others that have similar physical or chemical properties. This was successfully used to design novel c-Met inhibitors by establishing 8-fluoroimidazo[1,2-a]pyridine (B164112) as a mimic of imidazo[1,2-a]pyrimidine. nih.gov

Starting with the this compound core, its bromine substituent at position C8 serves as a versatile handle for introducing chemical diversity through reactions like the Suzuki-Miyaura coupling. nih.govchemimpex.com This has been demonstrated in the synthesis of 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines, creating a new class of potent antitrypanosomatid agents. nih.gov The ability to systematically modify the scaffold allows chemists to fine-tune the electronic and steric properties of the molecule to optimize interactions with specific biological targets, from kinases in cancer cells to enzymes in pathogenic microbes. nih.govrsc.orgmdpi.com

Transition to In Vivo Studies and Preclinical Development

The successful transition of a compound from in vitro (cell-based) assays to in vivo (animal model) studies is a critical milestone in drug development. This step assesses the compound's efficacy, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and safety in a living organism.

Several imidazo[1,2-a]pyridine derivatives have shown promise in preclinical animal models. For tuberculosis, certain N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides demonstrated not only excellent in vitro activity but also an acceptable safety profile in acute toxicity studies and a good pharmacokinetic profile in rats. nih.gov Another study involving an acute murine model of TB infection established the bacteriostatic activity of a series of imidazo[1,2-a]pyridine inhibitors, warranting further characterization. plos.org In cancer research, the c-Met inhibitor 22e significantly inhibited tumor growth in vivo. nih.gov Furthermore, some imidazo[1,2-a]pyridine derivatives have been specifically evaluated in preclinical toxicology studies to assess their safety for potential use against neglected diseases like trichomoniasis and amoebiasis. researchgate.net These studies are vital for establishing a therapeutic window and identifying a lead candidate for progression into formal clinical trials.

Compound ClassTherapeutic AreaKey In Vivo / Preclinical FindingReference
Imidazo[1,2-a]pyridine-3-carboxamidesTuberculosisGood pharmacokinetic (PK) profile and acceptable acute toxicity in rats. nih.gov
Imidazo[1,2-a]pyridine (IP) seriesTuberculosisDemonstrated bacteriostatic activity in an acute murine model of TB infection. plos.org
Compound 22e Cancer (c-Met inhibitor)Significantly inhibited tumor growth in vivo with good oral bioavailability. nih.gov
Imidazo[1,2-a]pyridine derivatives (IMPYs)Parasitic DiseasesEvaluated in preclinical toxicology studies for antiparasitic applications. researchgate.net

Exploration of New Therapeutic Indications for this compound Derivatives

While initial research on a compound may focus on a specific disease, its unique chemical properties may make it suitable for other therapeutic areas. The this compound scaffold is a prime example, with its derivatives showing potent activity against kinetoplastid parasites, the causative agents of devastating neglected tropical diseases. nih.gov

Based on an initial antileishmanial hit, researchers synthesized a series of 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines from an 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (B1373251) precursor. nih.gov Screening of these novel compounds revealed significant activity against Leishmania infantum and Trypanosoma brucei brucei. nih.gov Notably, compounds 14 and 20 were exceptionally active and selective against T. b. brucei, the parasite responsible for African trypanosomiasis (sleeping sickness), with potency comparable or superior to reference drugs. nih.gov These nitro-containing compounds are believed to act as prodrugs, bioactivated by parasitic type 1 nitroreductases (NTRs), a mechanism shared by other successful antiparasitic agents. nih.govird.frnih.gov This discovery opens a major new therapeutic avenue for derivatives of this compound, positioning them as strong candidates for the development of urgently needed new treatments for diseases like leishmaniasis and sleeping sickness.

CompoundTarget OrganismIn Vitro Activity (IC50)Selectivity Index (SI)
13 L. infantum1.1-3 µM range>18
14 T. b. brucei0.04-0.16 µM>313
20 T. b. brucei0.04-0.16 µM>550
23 L. infantum1.1-3 µM range>17
Fexinidazole (B1672616) (Reference)T. b. brucei0.6 µM>333

Challenges and Future Opportunities in Advancing Imidazo[1,2-a]pyridine-Based Agents

Despite the immense potential of the imidazo[1,2-a]pyridine scaffold, several challenges must be addressed to successfully translate these compounds into clinical therapies. A common issue with fused bicyclic ring systems is suboptimal physicochemical properties, such as high lipophilicity and low aqueous solubility, which can negatively impact pharmacokinetics. nih.gov For example, while compound 8v was identified as a highly potent and selective DDR1 inhibitor for cancer, its pharmacokinetic profile was not ideal, highlighting the need for further optimization. nih.gov Another significant hurdle is the emergence of drug resistance, particularly in infectious diseases, which necessitates the discovery of compounds with novel mechanisms of action. nih.govnih.gov

However, these challenges are balanced by significant opportunities. The chemical tractability of the imidazo[1,2-a]pyridine core allows for extensive modification to overcome physicochemical and pharmacokinetic limitations. researchgate.net The discovery that different derivatives can target a wide array of proteins—from kinases in human cells to essential enzymes in bacteria and parasites—underscores the scaffold's versatility. nih.govnih.govrsc.org The unique mechanism of action for some derivatives, such as the inhibition of QcrB in M. tuberculosis or bioactivation by parasitic nitroreductases, provides a pathway to circumvent existing resistance mechanisms. nih.govnih.govplos.org The continued exploration of this privileged scaffold, driven by innovative synthetic chemistry and a deeper understanding of its biological targets, holds great promise for delivering the next generation of medicines for cancer, tuberculosis, and neglected tropical diseases. rsc.orgnih.gov

Q & A

Advanced Research Question

  • Electron-Withdrawing Effects : The nitro group at C6 enhances electrophilicity, facilitating interactions with cellular targets (e.g., kinase active sites). Bromine at C8 provides steric bulk, potentially improving binding specificity .
  • Activity Trends : In vitro studies on HepG2 and MCF-7 cells show that para-nitro substituents (vs. ortho) reduce steric hindrance, doubling IC₅₀ values (e.g., 10a: IC₅₀ = 11 µM vs. 10e: IC₅₀ = 22 µM) .
  • Contradiction Analysis : Lower activity in A375 melanoma cells may arise from differential membrane permeability or metabolic deactivation. Use comparative cytotoxicity assays (Vero vs. cancer cells) to isolate target-specific effects .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Basic Research Question

  • 1H NMR^{1}\text{H NMR} : Identify aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 6.8–7.2 ppm). Coupling patterns confirm substituent positions .
  • X-ray Crystallography : Resolves planar imidazo[1,2-a]pyridine geometry and hydrogen-bonding networks (e.g., N–H⋯N interactions in 6-bromo analogs) .
  • HRMS : Validates molecular weight (e.g., C₇H₆BrN₃O₂: [M+H]⁺ = 244.97) and isotopic patterns for bromine .

How can structural modifications at the 2- and 3-positions enhance the therapeutic potential of this compound?

Advanced Research Question

  • Electron-Donor Groups : Introducing amine or methoxy groups at C2/C3 improves solubility and target affinity. For example, 12b (C2-t-butylamine, C3-aniline) shows IC₅₀ = 11 µM in Hep-2 cells, outperforming unsubstituted analogs .
  • Steric Optimization : Replace bromine at C8 with bulkier groups (e.g., aryl) to enhance hydrophobic interactions. Derivatives like 12l (C3-aryl) exhibit improved membrane penetration .
  • Methodology : Use solid-phase synthesis (e.g., polymer-bound 2-aminonicotinate) for combinatorial library generation .

How can contradictory data on anti-inflammatory vs. cytotoxic effects be resolved in imidazo[1,2-a]pyridine derivatives?

Advanced Research Question

  • Dose-Dependent Effects : At low concentrations (1–10 µM), nitro-substituted derivatives inhibit pro-inflammatory cytokines (e.g., TNF-α), while cytotoxicity dominates at higher doses (>20 µM) .
  • Cell-Type Specificity : Test across immune (RAW 264.7 macrophages) and cancer cell lines. For example, 8-bromo-6-nitro derivatives show anti-inflammatory activity in macrophages but cytotoxicity in MCF-7 cells .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target pathways (e.g., NF-κB vs. apoptosis regulators) .

What computational strategies support the rational design of imidazo[1,2-a]pyridine-based kinase inhibitors?

Advanced Research Question

  • Docking Studies : Model interactions with CDK2 (PDB: 1HCL). The nitro group at C6 forms hydrogen bonds with Lys89, while bromine at C8 fits into a hydrophobic pocket .
  • QSAR Analysis : Correlate Hammett constants (σ) of substituents with IC₅₀ values. Electron-withdrawing groups (σ > 0.5) enhance kinase inhibition .
  • MD Simulations : Assess binding stability over 100 ns trajectories; derivatives with rigid imidazo[1,2-a]pyridine cores show lower RMSD fluctuations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.